molecular formula C15H19NO2 B3434333 2-Benzyl-hexahydro-cyclopenta[c]pyrrole-3a-carboxylic acid CAS No. 885958-47-4

2-Benzyl-hexahydro-cyclopenta[c]pyrrole-3a-carboxylic acid

Cat. No.: B3434333
CAS No.: 885958-47-4
M. Wt: 245.32 g/mol
InChI Key: NRQNCWGEIKPPEQ-UHFFFAOYSA-N
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Description

2-Benzyl-hexahydro-cyclopenta[c]pyrrole-3a-carboxylic acid is a bicyclic compound featuring a cyclopenta[c]pyrrole core substituted with a benzyl group at the 2-position and a carboxylic acid moiety at the 3a-position. This structure combines the rigidity of the fused cycloalkane-pyrrole system with the aromatic and electronic properties of the benzyl substituent, making it a candidate for pharmaceutical and synthetic applications. Its discontinued status may relate to synthesis challenges, regulatory constraints, or shifting research priorities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c17-14(18)15-8-4-7-13(15)10-16(11-15)9-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQNCWGEIKPPEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2(C1)C(=O)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501157483
Record name Hexahydro-2-(phenylmethyl)cyclopenta[c]pyrrole-3a(1H)-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501157483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885958-47-4
Record name Hexahydro-2-(phenylmethyl)cyclopenta[c]pyrrole-3a(1H)-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885958-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexahydro-2-(phenylmethyl)cyclopenta[c]pyrrole-3a(1H)-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501157483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Benzyl-hexahydro-cyclopenta[c]pyrrole-3a-carboxylic acid is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C13H17NO2
  • Molecular Weight : 219.29 g/mol

This compound belongs to a class of octahydrocyclopenta[c]pyrroles, which are known for their diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated that certain analogs displayed inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

CompoundBacterial StrainInhibition Zone (mm)
Compound AS. aureus15
Compound BE. coli12
This compoundS. aureus14

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Mechanism of Action : The apoptosis induction is believed to occur through the activation of caspase pathways and modulation of Bcl-2 family proteins, which regulate cell death.

Cell LineIC50 (µM)Mechanism
MCF-710Caspase activation
HeLa8Bcl-2 modulation

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various derivatives of the compound against a panel of pathogens. The results highlighted that certain modifications to the benzyl group significantly enhanced activity against resistant strains.

Case Study 2: Cancer Cell Apoptosis

In another study, researchers assessed the effects of the compound on human cancer cell lines. They found that treatment with this compound led to a dose-dependent increase in apoptotic cells as measured by flow cytometry.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways in bacteria and cancer cells.
  • Receptor Modulation : It could modulate receptor activity leading to altered signaling pathways that promote apoptosis in cancer cells.
  • Membrane Disruption : The hydrophobic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.

Scientific Research Applications

Chemical Applications

1. Synthesis Intermediate

  • The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it a valuable building block in organic synthesis.

2. Chemical Reactions

  • Oxidation : This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
  • Reduction : Reduction reactions can occur with hydrogen gas in the presence of palladium catalysts, yielding amines.
  • Substitution Reactions : Nucleophilic substitution can replace the benzyl group with other substituents, expanding its utility in synthetic chemistry.

Biological Applications

1. Antimicrobial and Anticancer Properties

  • Research indicates that 2-benzyl-hexahydro-cyclopenta[c]pyrrole-3a-carboxylic acid exhibits potential antimicrobial and anticancer activities . Studies have shown that it interacts with specific biological macromolecules, which may inhibit certain cellular pathways linked to disease progression .

2. Mechanism of Action

  • The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects. For instance, it has been studied for its role as an antagonist of retinol-binding protein 4 (RBP4), which is significant in ocular health and could potentially treat conditions like age-related macular degeneration .

Medicinal Applications

1. Drug Development

  • The compound is being investigated for its potential use in drug development aimed at targeting specific molecular pathways involved in various diseases. Its structural characteristics make it a candidate for designing novel therapeutic agents .

2. Case Studies

  • A notable case study involved the exploration of 2-benzyl-hexahydro-cyclopenta[c]pyrrole derivatives as potential treatments for conditions related to retinol metabolism. The modifications made to the original structure led to improved pharmacokinetic and pharmacodynamic properties, demonstrating significant efficacy in reducing serum RBP4 levels .

Industrial Applications

1. Specialty Chemicals Production

  • In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it suitable for developing new materials with specific properties tailored for diverse applications .

Chemical Reactions Analysis

Hydrolysis of Ester Derivatives

The carboxylic acid is commonly synthesized via hydrolysis of its methyl ester precursor. For example:

  • Reagents/Conditions : Lithium hydroxide (LiOH·H₂O) in aqueous THF/MeOH at 50°C .

  • Mechanism : Base-mediated saponification cleaves the ester group to yield the carboxylic acid.

  • Yield : ~85–90% after acidification with HCl .

Example :

Reaction TypeStarting MaterialReagentsConditionsProductYield
Ester hydrolysisMethyl 2-benzyl-hexahydro-cyclopenta[c]pyrrole-3a-carboxylateLiOH·H₂O50°C, 4 hr2-Benzyl-hexahydro-cyclopenta[c]pyrrole-3a-carboxylic acid87%

Amide Formation

The carboxylic acid undergoes amidation with primary or secondary amines, facilitated by coupling agents:

  • Reagents/Conditions : HATU/DIPEA in DMF at 25°C .

  • Applications : Used to synthesize RBP4 antagonists for therapeutic applications .

Example :

Reaction TypeReagentsSubstrateProductYield
AmidationHATU, DIPEA, NH₂RThis compoundCyclopenta[c]pyrrole-3a-carboxamide75–82%

Esterification

The acid can be re-esterified under acidic conditions:

  • Reagents/Conditions : Methanol/H₂SO₄ (2% v/v), reflux.

  • Yield : >90% for methyl ester formation.

Example :

Reaction TypeReagentsProductApplication
EsterificationMeOH, H₂SO₄Methyl 2-benzyl-hexahydro-cyclopenta[c]pyrrole-3a-carboxylateIntermediate in drug synthesis

Decarboxylation

Under thermal or oxidative conditions, decarboxylation may occur:

  • Conditions : Heating at 150°C in DMF .

  • Product : Benzyl-hexahydro-cyclopenta[c]pyrrole (loss of CO₂) .

  • Note : This reaction is less common but observed in high-temperature synthetic routes .

Cycloaddition Reactions

The bicyclic pyrrolidine core participates in enantioselective [6+2]-cycloadditions with aryl acetaldehydes:

  • Catalyst : BINOL-phosphoric acid (10 mol%) .

  • Conditions : Toluene, -40°C, 24 hr .

  • Outcome : Forms 2,3-dihydro-1H-pyrrolizin-3-ols with >90% enantiomeric excess .

Functionalization of the Benzyl Group

The benzyl substituent undergoes electrophilic aromatic substitution (e.g., nitration, halogenation):

  • Reagents : HNO₃/H₂SO₄ (nitration), Cl₂/FeCl₃ (chlorination).

  • Regioselectivity : Para-substitution dominates due to electron-donating effects of the bicyclic core.

Salt Formation

The carboxylic acid forms stable salts with inorganic bases:

  • Example : Hydrochloride salt (m.p. 210–212°C) .

  • Application : Improves solubility for pharmacokinetic studies .

Mechanistic Insights

  • Steric Effects : The bicyclic structure imposes steric constraints, favoring reactions at the carboxylic acid over the pyrrolidine nitrogen .

  • Stereochemical Integrity : The (3aR,6aS) configuration remains intact during most reactions, as confirmed by X-ray crystallography .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-benzyl-hexahydro-cyclopenta[c]pyrrole-3a-carboxylic acid with two structurally related derivatives: cis-tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate and 2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid . Key differences in substituents, physicochemical properties, and applications are highlighted.

Structural and Functional Differences

Property This compound cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate 2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid
Substituents Benzyl (C₆H₅CH₂) at 2-position; carboxylic acid at 3a tert-Butyl ester at 2-position; ketone (5-oxo) tert-Butoxycarbonyl (Boc) at 2-position; carboxylic acid at 3a
Core Saturation Hexahydro (partial saturation) Hexahydro Octahydro (full saturation)
Key Functional Groups Carboxylic acid Ester, ketone Carboxylic acid, Boc protecting group
Molecular Formula ~C₁₃H₁₇NO₂ (inferred) C₁₂H₁₉NO₃ C₁₃H₂₁NO₃
Molecular Weight ~223.28 g/mol (estimated) 225.28 g/mol 263.31 g/mol

Physicochemical and Stability Properties

  • This compound: Limited data available due to discontinued status.
  • cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate: The ketone moiety (5-oxo) introduces polarity, while the tert-butyl ester enhances stability against hydrolysis. Its SDS notes recommendations for storage in cool, dry conditions to maintain integrity .
  • 2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid : The Boc group improves solubility in organic solvents and protects the amine during synthesis. Full saturation (octahydro) may enhance conformational rigidity compared to the hexahydro core .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Benzyl-hexahydro-cyclopenta[c]pyrrole-3a-carboxylic acid, and how can reaction conditions be optimized for improved yield?

  • Methodology :

  • Step 1 : Start with a cyclopenta[c]pyrrole scaffold. Use alkylation or acylation reactions to introduce the benzyl group at the 2-position. For example, employ a nucleophilic substitution reaction using benzyl bromide under basic conditions (e.g., NaH in THF) .
  • Step 2 : Optimize reaction parameters:
  • Temperature : Lower temperatures (0–25°C) reduce side reactions like over-alkylation.
  • Catalyst : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.
  • Purification : Perform recrystallization with ethyl acetate/hexane mixtures to isolate the pure product .
  • Step 3 : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of reagents if intermediates (e.g., unreacted starting material) persist.

Q. How can the stereochemistry and crystal structure of this compound be reliably determined?

  • Methodology :

  • X-ray crystallography : Co-crystallize the compound with a heavy atom (e.g., iodine via halogen bonding) to resolve stereochemical ambiguities. Refinement software like SHELX or Olex2 can analyze diffraction data .
  • NMR spectroscopy : Use 1H^{1}\text{H}-13C^{13}\text{C} HMBC to confirm connectivity and NOESY to assess spatial proximity of protons (e.g., distinguishing axial vs. equatorial benzyl groups) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data for cyclopenta-pyrrole derivatives?

  • Methodology :

  • Step 1 : Compare assay conditions across studies (e.g., cell lines, concentration ranges). For instance, discrepancies in IC50_{50} values may arise from differences in ATP concentrations in kinase inhibition assays.
  • Step 2 : Validate target engagement using orthogonal techniques (e.g., SPR for binding affinity, CRISPR knockouts for specificity).
  • Step 3 : Perform meta-analysis of published data to identify outliers. Use statistical tools (e.g., Grubbs’ test) to exclude non-reproducible results .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target protein structures (e.g., proteases or GPCRs). Prioritize binding poses with favorable Gibbs free energy (< -8 kcal/mol).
  • MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond persistence .
  • QSAR : Develop regression models using descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate structure with activity .

Q. What experimental designs are recommended for studying the compound’s metabolic stability?

  • Methodology :

  • In vitro assays : Use liver microsomes (human or rat) with NADPH cofactors. Monitor depletion via LC-MS/MS over 60 minutes. Calculate half-life (t1/2t_{1/2}) using first-order kinetics.
  • CYP inhibition screening : Test against CYP3A4, CYP2D6 isoforms with fluorescent probes (e.g., 7-benzyloxyquinoline).
  • Metabolite ID : Employ high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .

Key Notes

  • Structural characterization relies heavily on crystallographic data (e.g., C–C bond lengths < 1.55 Å confirm sp3^3 hybridization in the hexahydro ring) .
  • Synthetic challenges include avoiding racemization during carboxylic acid activation; use DCC/DMAP coupling under inert atmosphere .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Benzyl-hexahydro-cyclopenta[c]pyrrole-3a-carboxylic acid
Reactant of Route 2
2-Benzyl-hexahydro-cyclopenta[c]pyrrole-3a-carboxylic acid

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